(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione
説明
Historical Context and Development
The compound (1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione emerged from advancements in heterocyclic chemistry during the late 20th century, building upon foundational work on hydantoins and diketopiperazines. Hydantoins, first isolated in 1861 by Adolf von Baeyer, became critical templates for bioactive molecules due to their structural versatility. The bicyclic diketopiperazine framework of this compound represents a fusion of hydantoin and bridged bicyclo[4.2.0]octane systems, synthesized to explore stereochemical and functional group interactions. Early synthetic routes focused on cyclization reactions of diamines and diketones under catalytic conditions, while modern methods leverage continuous flow reactors for industrial-scale production.
Significance in Heterocyclic Chemistry
This compound exemplifies the strategic integration of nitrogen-rich bicyclic systems into medicinal chemistry. Its bicyclo[4.2.0]octane scaffold imposes conformational rigidity, while the diketopiperazine core enables hydrogen bonding and metal coordination. These features enhance its utility as:
- A pharmacophore in antiviral and anticancer research.
- A precursor for unnatural amino acids via hydrolysis.
- A building block for functionalized polymers and specialty chemicals.
The stereochemistry at positions 1R and 6S is critical for bioactivity, as evidenced by comparative studies of enantiomers.
Nomenclature and Classification
Research Objectives and Scope
Current research focuses on:
- Synthetic Optimization : Developing enantioselective routes using asymmetric catalysis.
- Structural Analysis : Investigating noncovalent self-assembly patterns via X-ray crystallography.
- Biological Applications : Screening for antimicrobial and enzyme-inhibitory activity.
- Material Science : Incorporating the compound into coordination polymers for catalytic applications.
Future studies aim to expand its role in targeted drug delivery and chiral resolution processes.
特性
IUPAC Name |
(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-5-3-1-2-4(3)7-6(10)8-5/h3-4H,1-2H2,(H2,7,8,9,10)/t3-,4+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRMRKTYBGULCU-IUYQGCFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H]1C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70461149 | |
| Record name | GD-0711 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
770746-47-9 | |
| Record name | GD-0711 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Detailed Synthetic Procedure
A representative laboratory synthesis involves:
- Starting materials: A diamine precursor (e.g., 1,6-diaminohexane derivative) and a diketone (e.g., cyclobutane-1,3-dione or related compounds).
- Catalysts: Lewis acids such as zinc chloride or bases like triethylamine to promote cyclization.
- Solvents: Aprotic solvents such as dimethylformamide or acetonitrile to dissolve reactants and facilitate reaction.
- Conditions: Stirring under inert atmosphere at moderate temperatures (25–80°C) for several hours.
- Work-up: Quenching with water or mild acid, extraction, and purification by recrystallization or chromatography.
This approach yields the bicyclic dione with controlled stereochemistry, confirmed by spectroscopic methods (NMR, IR) and chromatographic purity analysis.
Reaction Mechanism Insights
The cyclization proceeds via nucleophilic attack of the diamine nitrogen atoms on the diketone carbonyl carbons, forming imine intermediates that subsequently cyclize to the bicyclic dione structure. The stereochemical outcome is influenced by:
- The spatial arrangement of the diamine and diketone.
- The catalyst type and concentration.
- Temperature and solvent polarity.
This mechanism is supported by kinetic studies and stereochemical analyses reported in the literature.
Industrial Scale Preparation
Industrial methods adapt the laboratory cyclization to continuous flow reactors, which offer:
- Precise control over reaction time and temperature.
- Improved heat and mass transfer.
- Scalability with consistent product quality.
Purification steps include crystallization and chromatographic techniques to remove side products and ensure high purity suitable for pharmaceutical or specialty chemical applications.
Comparative Data Table of Preparation Methods
| Parameter | Laboratory Cyclization | Industrial Continuous Flow |
|---|---|---|
| Scale | Milligram to gram scale | Kilogram to ton scale |
| Reaction Time | Several hours | Minutes to hours |
| Temperature | 25–80°C | Controlled, optimized |
| Atmosphere | Inert (N2, Ar) | Inert, controlled |
| Catalyst | Lewis acids/bases | Optimized catalysts |
| Purification | Recrystallization, chromatography | Crystallization, chromatography, filtration |
| Yield | Moderate to high (60–85%) | High (>85%) |
| Stereoselectivity | Controlled by precursor | Controlled by process parameters |
Research Findings and Analytical Data
- Spectroscopic confirmation: NMR (1H, 13C), IR, and mass spectrometry confirm the bicyclic dione structure and stereochemistry.
- Purity: High-performance liquid chromatography (HPLC) and gas chromatography (GC) ensure product purity >98%.
- Stereochemical analysis: X-ray crystallography and chiral chromatography validate the (1R,6S) configuration.
- Reaction optimization: Studies show that solvent choice and catalyst loading significantly affect yield and stereoselectivity.
化学反応の分析
Types of Reactions
(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dione group to diols.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of diols and other reduced forms.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry
In chemistry, (1R,6S)-2,4-diazabicyclo[420]octane-3,5-dione is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has been investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, (1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and surface coatings.
作用機序
The mechanism of action of (1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione involves its interaction with specific molecular targets. The nitrogen atoms in the compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity and receptor binding, leading to the compound’s observed effects.
類似化合物との比較
Comparison with Structurally Similar Compounds
Core Structural Analogues
Table 1: Key Structural and Functional Differences
Antiviral Activity
- Albonoursin and (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione exhibit potent anti-H1N1 activity, with albonoursin being the most active (IC₅₀ = 6.8 μM) . The (1R,6S)-diazabicyclo derivative’s activity is hypothesized to depend on its unsubstituted core, which may limit steric hindrance during target binding.
- Fluorinated derivatives (e.g., 6-fluoro-4,7,7,8,8-pentamethyl) from Meiji Seika Kaisha show broader antiviral and antitumor profiles, likely due to fluorine’s electronegativity enhancing target affinity .
Structural Flexibility vs. Rigidity
- The bicyclo[4.2.0] scaffold in (1R,6S)-2,4-diazabicyclooctane provides greater rigidity compared to monocyclic diketopiperazines (e.g., albonoursin). This rigidity may improve pharmacokinetic properties but reduce adaptability to diverse biological targets .
- Methyl/ethyl substitutions in derivatives (e.g., 2,4-diethyl-6-fluoro-7,7,8,8-tetramethyl) enhance lipophilicity and metabolic stability, addressing limitations of the parent compound .
Stereochemical Impact
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | (1R,6S)-2,4-Diazabicyclooctane | Albonoursin | 6-Fluoro-pentamethyl Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | ~210 (estimated) | 356.4 | 315.3 |
| LogP (Predicted) | 0.5–1.2 | 2.8 | 3.5 |
| Solubility (Water) | Moderate | Low | Very Low |
| Metabolic Stability (t₁/₂) | 2–4 hours | <1 hour | >8 hours |
生物活性
(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione is a bicyclic compound notable for its unique structural framework, which includes two nitrogen atoms and a dione functional group. Its molecular formula is C8H12N2O2, with a molecular weight of approximately 168.19 g/mol. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and applications.
The compound can be synthesized through various methods, typically involving the cyclization of suitable precursors under controlled conditions. Common synthetic routes include the reaction of a diamine with a diketone in the presence of catalysts at moderate temperatures to avoid side reactions.
Table 1: Synthetic Routes for this compound
| Method | Description |
|---|---|
| Cyclization | Reaction of diamine with diketone under catalytic conditions |
| Industrial Production | Utilizes continuous flow reactors for enhanced yield and purity |
Biological Activity
Research indicates that this compound exhibits significant biological activities including potential antimicrobial properties and interactions with various biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The nitrogen atoms can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways that modulate enzyme activity and receptor binding.
Case Studies
- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound exhibit antimicrobial properties against a range of pathogens. For instance, certain derivatives showed effective inhibition against Gram-positive bacteria in vitro.
- Enzyme Interaction : The compound has been explored for its interaction with enzymes involved in metabolic pathways. Research indicates that it may act as an inhibitor for specific enzymes, impacting metabolic processes in microbial systems.
Comparative Analysis
To understand the uniqueness of this compound compared to structurally similar compounds, we can look at their biological activities.
Table 2: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| (1S,6R)-3,5-diazabicyclo[4.2.0]octane-2,4-dione | C8H12N2O2 | Moderate antibacterial activity |
| 6-Ethyl-1-hydroxy-2,4-diazabicyclo[4.2.0]octane-3,5-dione | C8H12N2O3 | Enhanced reactivity but lower antimicrobial efficacy |
| 2,4-Diazabicyclo[4.2.0]octane-3,5-dione | C6H8N2O2 | Limited biological activity due to lack of substituents |
Research Findings
Recent studies have focused on the pharmacophore characteristics of this compound and its derivatives in drug design:
- Binding Affinities : Investigations into the binding affinities of this compound with various receptors suggest potential therapeutic applications in treating infections or metabolic disorders.
- Toxicological Evaluations : Safety profiles have been assessed through in vivo studies indicating acceptable toxicity levels at therapeutic doses.
Q & A
Q. What are the optimal synthetic routes for (1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione, and how can stereochemical purity be ensured during synthesis?
- Methodological Answer : Begin with a literature review using SciFinder or Reaxys to identify bicyclic lactam/diketone formation strategies, such as ring-closing metathesis or intramolecular cyclization of amino acid derivatives . For stereochemical control, employ chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation precursors) and validate purity via chiral HPLC or polarimetry . Use orthogonal protecting groups (e.g., Fmoc/Boc) for the diaza bicyclic core to prevent racemization during synthesis . Reaction optimization should follow a Design of Experiments (DoE) approach to assess variables like temperature, solvent polarity, and catalyst loading .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated for storage and experimental use?
- Methodological Answer : Conduct accelerated stability studies using a factorial design: vary pH (2–12), temperature (4°C to 50°C), and ionic strength. Monitor degradation via LC-MS and NMR to identify hydrolysis or oxidation products. Compare results to NIST reference data for analogous bicyclic diketones . For long-term storage, recommend inert atmospheres and desiccated conditions, as oxidation and hygroscopicity are common risks for strained bicyclic systems .
Q. What spectroscopic techniques are most reliable for characterizing the compound’s structure and confirming its stereochemistry?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular formula confirmation. For stereochemical analysis, combine NOESY NMR to assess spatial proximity of protons and X-ray crystallography for absolute configuration . Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to resolve ambiguities in functional group assignments .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, MD) predict the compound’s reactivity in novel catalytic or biological systems?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electrophilic/nucleophilic sites on the bicyclic core. Molecular docking (AutoDock Vina) can screen for potential enzyme interactions (e.g., proteases or kinases) by analyzing hydrogen bonding and steric complementarity . Validate predictions with kinetic assays (e.g., fluorescence-based enzymatic inhibition) and correlate with computational binding energies .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Replicate assays under standardized conditions (e.g., cell line authentication, serum-free media) to minimize variability . Use orthogonal assays (e.g., SPR for binding affinity vs. cellular cytotoxicity) to confirm mechanism-specific effects. Cross-validate purity (>98% via HPLC) and exclude endotoxin contamination . Apply meta-analysis to published datasets, adjusting for batch effects or solvent artifacts .
Q. How can the environmental fate and ecotoxicological impact of this compound be assessed in long-term studies?
- Methodological Answer : Follow the INCHEMBIOL framework :
- Phase 1 : Determine logP, water solubility, and photolytic half-life using OECD guidelines.
- Phase 2 : Conduct microcosm studies to assess biodegradation pathways (GC-MS metabolite profiling) and bioaccumulation in model organisms (e.g., Daphnia magna).
- Phase 3 : Evaluate chronic toxicity via population-level endpoints (e.g., reproductive success in zebrafish).
Data Analysis & Experimental Design
Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicity studies involving this compound?
- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model EC50 values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons . For high-throughput data, employ machine learning (random forests) to identify confounding variables (e.g., solvent concentration) . Report confidence intervals and effect sizes to enhance reproducibility .
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound targeting enzyme inhibition?
- Methodological Answer : Synthesize analogs with systematic modifications (e.g., substituents at C3/C5, ring size expansion). Test inhibition against a panel of enzymes (e.g., serine hydrolases) using fluorogenic substrates. Use principal component analysis (PCA) to correlate structural descriptors (Hammett σ, Taft steric parameters) with activity . Include positive/negative controls (e.g., known inhibitors/DMSO) to validate assay robustness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
